molecular formula C10H14BClO2S B1487982 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1040281-84-2

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1487982
CAS No.: 1040281-84-2
M. Wt: 244.55 g/mol
InChI Key: FQPQQVUHQXLKDP-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1040281-84-2) is a high-purity (≥95%) organoboronic ester supplied for research and further manufacturing applications. This compound, with the molecular formula C₁₀H₁₄BClO₂S and a molecular weight of 244.55 g/mol, belongs to the class of 1,3,2-dioxaborolanes, also known as pinacol boronic esters . These esters are widely recognized in synthetic organic chemistry as stable, highly effective intermediates in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to constructing complex organic molecules. The structure of this reagent features a boronic ester group protected by pinacol and a chlorothiophene ring system. The presence of both the reactive boronic ester and the chlorine substituent on the thiophene ring makes it a versatile and valuable building block (synthon) for the exploration and synthesis of novel thiophene-containing compounds . Thiophene derivatives are of significant interest in various research fields, including materials science and pharmaceutical development. For safe handling, please note the associated hazard statements . This product is intended for research and further manufacturing use only. It is strictly not for direct human, veterinary, or household use.

Properties

IUPAC Name

2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPQQVUHQXLKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718429
Record name 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040281-84-2
Record name 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Esterification of 4-Chlorothiophene-2-boronic Acid with Pinacol

  • Procedure:
    The most straightforward approach involves reacting 4-chlorothiophene-2-boronic acid with pinacol under mild conditions, typically in an inert atmosphere and anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures to afford the boronate ester.

  • Reaction Scheme:
    $$
    \text{4-chlorothiophene-2-boronic acid} + \text{pinacol} \rightarrow \text{this compound} + H_2O
    $$

  • Notes:
    The reaction is typically driven to completion by removal of water formed during esterification, often using drying agents or molecular sieves.

Grignard Reaction with Pinacolborane

  • Overview:
    An alternative and widely used method involves the reaction of the corresponding 4-chlorothiophene halide (e.g., 4-chlorothiophene-2-bromide) with magnesium to form a Grignard reagent, which is then treated with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to yield the pinacol boronate ester.

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Temperature: Ambient to 0 °C initially, then room temperature
    • Time: 1–16 hours depending on scale and substrate reactivity
  • Mechanism:
    The Grignard reagent attacks the boron center of pinacolborane, forming an intermediate alkoxyborohydride, which eliminates hydride (as hydridomagnesium bromide) to give the stable boronate ester.

  • Advantages:
    This method allows direct conversion from halogenated thiophenes without isolating boronic acid intermediates, improving synthetic efficiency.

Iridium-Catalyzed Direct C–H Borylation of 4-Chlorothiophene

  • Method:
    Direct borylation of 4-chlorothiophene at the 2-position using iridium catalysts and bis(pinacolato)diboron (B2Pin2) under mild conditions.

  • Catalyst System:

    • Iridium precatalyst such as [Ir(μ-OMe)(cod)]2
    • Ligand: 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy)
    • Solvent: Typically an inert solvent like tetrahydrofuran or toluene
    • Temperature: Room temperature to moderate heating
  • Outcome:
    This method provides regioselective borylation adjacent to heteroatoms in thiophenes, producing the desired boronate ester without prefunctionalization.

  • Limitations:
    Substrate scope may be limited by steric and electronic effects of substituents on the thiophene ring.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Esterification of Boronic Acid with Pinacol 4-Chlorothiophene-2-boronic acid Pinacol, anhydrous solvent, room temp Simple, mild conditions Requires boronic acid precursor 70–85
Grignard Reaction with Pinacolborane 4-Chlorothiophene-2-halide (e.g., bromide) Mg, pinacolborane, THF, 0–25 °C Direct from halide, high efficiency Requires handling of Grignard reagents 75–90
Iridium-Catalyzed Direct C–H Borylation 4-Chlorothiophene [Ir(μ-OMe)(cod)]2, dtbpy, B2Pin2, RT to 60 °C No prefunctionalization needed Catalyst cost, limited substrate scope 60–80

Detailed Research Findings and Notes

  • Esterification Approach:
    This classical method is well-documented for related thiophene boronic acids and is favored for its operational simplicity. The reaction is typically conducted under inert atmosphere to prevent oxidation of boronic acid and to maintain high purity of the boronate ester.

  • Grignard Method:
    According to recent mechanistic studies, the reaction proceeds via a dialkoxy alkylborohydride intermediate that eliminates hydride as hydridomagnesium bromide, yielding the pinacol boronate ester efficiently at ambient temperature in THF. This method is versatile for aromatic, heteroaromatic, and vinyl substrates, including chlorothiophenes.

  • Iridium-Catalyzed Borylation: This modern catalytic method offers a direct route to the boronate ester without requiring preformed boronic acids or organometallic intermediates. It leverages the regioselectivity of iridium catalysts for C–H activation adjacent to heteroatoms in thiophenes. However, it is less commonly applied for 4-chlorothiophene derivatives compared to 2-substituted thiophenes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of various organic compounds. It acts as a boron source in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds in organic chemistry. This compound's ability to facilitate the formation of aryl-boron intermediates makes it particularly useful for synthesizing complex molecules used in pharmaceuticals .

Pharmaceutical Development

Recent studies have highlighted its potential in drug discovery and development. For instance, modifications of related thiazole scaffolds have been investigated for their anti-inflammatory properties, demonstrating that compounds derived from or related to this compound can lead to effective analgesics . The compound's role as a boronic acid derivative allows for the fine-tuning of pharmacological properties through structural modifications.

Materials Science

The compound has applications in the field of organic electronics. Its incorporation into organic solar cells has been studied due to its electron-donating properties when integrated into donor-acceptor copolymers. These materials are pivotal in enhancing the efficiency of solar energy conversion technologies .

Case Study 1: Synthesis of Aryl Compounds

A study demonstrated the use of this compound in synthesizing various aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for specific products .

Reaction TypeYield (%)Conditions
Suzuki Coupling85KOH in ethanol at reflux
Aryl Halide Coupling90Pd(PPh₃)₂Cl₂ catalyst

Case Study 2: Anti-inflammatory Drug Development

In a pharmacological study focused on thiazole derivatives modified with boronic acid functionalities, compounds similar to this compound showed promising results in reducing inflammation and pain in animal models. The study highlighted the importance of the boron moiety in enhancing bioactivity and solubility .

Compound IDActivity (COX Inhibition)IC50 (µM)
Compound 5dModerate15
Compound 5eHigh8

Mechanism of Action

The mechanism by which 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Halogenated Aryl Derivatives
  • Yield: Not explicitly reported, but synthesis typically follows analogous boronate ester protocols .
  • 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₀H₁₄BFO₂S):

    • Fluorine’s electronegativity enhances electron-withdrawing effects, improving oxidative stability but reducing nucleophilic reactivity.
    • TPSA: Similar to the target compound (46.7 Ų) .
Chlorinated Isomers and Derivatives
  • 2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-dioxaborolanes: Methyl groups introduce steric bulk, lowering yields (26% for isomers) compared to non-methylated analogs . Applications: Less favorable in coupling reactions due to reduced boronate accessibility.
  • [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (C₁₂H₁₇BClO₃): Hydroxymethyl group enhances solubility in polar solvents (e.g., methanol) and enables further functionalization. Yield: 90% via pinacol esterification .

Heterocyclic vs. Aromatic Backbones

Thiophene vs. Benzene Rings
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₉BO₃):

    • Methoxy group donates electrons, increasing boronate nucleophilicity but reducing stability under acidic conditions.
    • Synthesis: 83% yield using UiO-Co catalyst .
  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₁₇BO₂):

    • Ethynyl group enables click chemistry applications (e.g., azide-alkyne cycloaddition).
    • Molecular weight: 228.10 g/mol, lighter than the chlorothiophene analog .
Thiophene-Specific Derivatives
  • 2-(4-Bromo-5-chlorothiophen-2-yl)-dioxaborolane:
    • Dual halogenation (Br and Cl) enhances electrophilicity, favoring aryl-aryl coupling in complex syntheses .
    • Safety: Classified as hazardous under GHS guidelines due to halogen content .

Steric and Electronic Modulators

  • 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

    • Iodine’s leaving-group capability facilitates nucleophilic substitutions, unlike the inert chloro group in the target compound .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (C₁₅H₁₉BO₂S):

    • Benzothiophene backbone extends conjugation, improving UV absorption for photochemical applications.
    • Molecular weight: 274.19 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Yield (%) Applications
Target Compound C₁₀H₁₄BClO₂S 244.55 4-Chlorothiophen-2-yl N/A Suzuki coupling, drug intermediates
2-(4-Bromophenyl)-dioxaborolane C₁₃H₁₇BBrO₂ 297.04 4-Bromophenyl N/A Aryl-aryl coupling
2-(4-Methoxyphenyl)-dioxaborolane C₁₃H₁₉BO₃ 234.10 4-Methoxyphenyl 83 Electron-rich coupling substrates
[4-Chloro-3-(dioxaborolanyl)phenyl]methanol C₁₂H₁₇BClO₃ 254.53 Chlorophenyl + CH₂OH 90 Solubility-enhanced intermediates
2-(4-Fluorothiophen-2-yl)-dioxaborolane C₁₀H₁₄BFO₂S 228.09 4-Fluorothiophen-2-yl N/A Electrophilic coupling partners

Biological Activity

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 635305-24-7) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular Formula C10H14BClO2S
Molecular Weight 244.54 g/mol
IUPAC Name 2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChI Key DDDRRTOIHWNUSI-UHFFFAOYSA-N
Purity ≥97% (GC)
Physical Form Liquid

This compound features a dioxaborolane ring and a chlorothiophene moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
  • In Vitro Studies : Research has shown that derivatives of dioxaborolanes can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated activity against Gram-positive bacteria in laboratory settings.
  • Fungal Resistance : Some studies indicate effectiveness against certain fungal strains.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of boron-containing compounds. The results showed that the tested compounds inhibited tumor growth in xenograft models by targeting the PI3K/Akt pathway .
  • Antimicrobial Activity Assessment :
    • Another research article assessed the antimicrobial efficacy of various dioxaborolane derivatives. The findings revealed that certain compounds significantly reduced bacterial load in vitro and showed promise for further development .

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
  • Storage Conditions : Store in a dark place under inert atmosphere at temperatures below -20°C to maintain stability .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated thiophene precursors. Key steps include:

  • Halogenation : Introduce chlorine at the 4-position of thiophene via electrophilic substitution.
  • Boronate Formation : React the chlorothiophene derivative with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    Critical Parameters :
  • Oxygen-free conditions to prevent boronate oxidation.
  • Catalyst loading (1–5 mol%) and temperature (80–100°C) for optimal yield .

Advanced: How do structural variations in the thiophene ring affect reactivity in cross-coupling reactions?

Answer:
Substituent position and electronic effects significantly influence reactivity. For example:

Compound VariationReactivity Impact
4-Chloro substitution Enhances electrophilicity, improving oxidative addition in Pd-mediated couplings.
Fluorine substitution Reduces steric hindrance but may lower electron density, slowing transmetallation .
Methyl/cyclopropyl groups Steric bulk at adjacent positions can hinder catalyst access, reducing yields .
Methodological Insight :
  • Use DFT calculations to predict electronic effects (e.g., LUMO energy levels).
  • Compare kinetic data (e.g., reaction half-lives) across analogs to identify optimal substrates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution pattern (e.g., δ ~7.2 ppm for thiophene protons).
    • ¹¹B NMR : Verify boronate formation (δ ~30 ppm for dioxaborolane).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 283.05).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (e.g., bond angles in dioxaborolane ring) .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:
Key Optimization Strategies :

  • Solvent Selection : Use toluene or THF for improved solubility and reduced side reactions.
  • Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for higher turnover numbers.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 12 hours conventional).
    Data-Driven Approach :
  • Conduct Design of Experiments (DoE) to assess interactions between temperature, catalyst loading, and solvent polarity.
  • Monitor reaction progress via in-situ IR spectroscopy to detect intermediates .

Basic: What are the storage and stability requirements for this compound?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Stability Tests :
    • TGA/DSC : Assess thermal decomposition (>150°C typically safe).
    • HPLC Purity Checks : Monitor degradation (e.g., boronic acid formation) over 6 months.
      Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:
Approaches :

  • Molecular Dynamics (MD) Simulations : Study binding affinity with protein targets (e.g., kinases).
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic stability.
  • Collision Cross-Section (CCS) Analysis : Predict ion mobility behavior for mass spectrometry validation .
    Case Study : Fluorinated analogs show higher membrane permeability due to reduced polarity, but chlorine’s electronegativity may enhance target binding .

Advanced: How to resolve contradictions in reported reactivity data across structural analogs?

Answer:
Root Cause Analysis :

  • Steric vs. Electronic Effects : Compare analogs with similar substituents but varying positions (e.g., 4-Cl vs. 5-Cl thiophene).
  • Catalyst Compatibility : Screen Pd vs. Ni catalysts for divergent outcomes (e.g., Ni may tolerate steric bulk better).
    Resolution Strategy :
  • Replicate conflicting studies under standardized conditions.
  • Use multivariate analysis to isolate variables (e.g., solvent polarity, temperature gradients) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste Disposal : Quench boronates with excess methanol before disposal .

Advanced: What role does this compound play in materials science applications?

Answer:

  • Organic Electronics : As a hole-transport material in OLEDs (e.g., boronate’s electron-deficient nature improves charge mobility).
  • Polymer Synthesis : Serve as a monomer in Suzuki polycondensation for conjugated polymers.
    Characterization :
  • Cyclic Voltammetry : Measure HOMO/LUMO levels for device compatibility.
  • GPC : Analyze polymer molecular weight distributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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